ABA-DMNB

Descripción

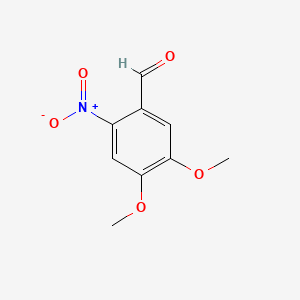

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dimethoxy-2-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSPWKXREVSQCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174268 |

Source

|

| Record name | 6-Nitroveratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Acros Organics MSDS] |

Source

|

| Record name | 6-Nitroveratraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20357-25-9 |

Source

|

| Record name | DMNB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20357-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroveratraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitroveratraldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2SVJ99E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of DMNB-caged Abscisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,5-Dimethoxy-2-nitrobenzyl (DMNB)-caged abscisic acid (ABA), a photolabile derivative of the plant hormone abscisic acid. Caged compounds like DMNB-ABA are invaluable tools in biological research, allowing for the precise spatiotemporal control of ABA release and the subsequent study of its signaling pathways. This document details the experimental protocols, quantitative data, and visualization of the underlying biological and chemical processes.

Abscisic Acid Signaling Pathway

Abscisic acid is a key phytohormone that regulates various aspects of plant growth, development, and stress responses.[1] The core ABA signaling pathway involves three main components: PYR/PYL/RCAR receptors, protein phosphatase 2Cs (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s).[2][3] In the absence of ABA, PP2Cs are active and inhibit SnRK2s, keeping the signaling pathway in an "off" state. When ABA is present, it binds to the PYR/PYL/RCAR receptors, leading to a conformational change that allows the receptor to bind to and inhibit PP2Cs.[2][3] This inhibition releases SnRK2s from their suppressed state, allowing them to phosphorylate downstream targets, including transcription factors and ion channels, ultimately leading to various physiological responses such as stomatal closure and changes in gene expression.[1][2]

Synthesis of DMNB-caged Abscisic Acid

The synthesis of DMNB-caged abscisic acid (ABA-DMNB) is achieved through a one-step esterification reaction where the carboxylic acid group of ABA is conjugated to the DMNB protecting group.[4] This process renders the ABA molecule biologically inactive until the DMNB group is cleaved by UV light.

Experimental Protocol

A detailed experimental protocol for the synthesis of DMNB-caged abscisic acid is provided below. This protocol is based on established methods for the esterification of carboxylic acids with DMNB bromide.

Materials:

-

(±)-Abscisic acid (ABA)

-

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

-

Triethylamine (B128534) (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica gel for column chromatography

Procedure:

-

Dissolve (±)-abscisic acid (1.0 eq) in anhydrous DMF.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours in the dark.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Purification of DMNB-caged Abscisic Acid

Purification of the crude DMNB-caged ABA is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for obtaining highly pure ABA-DMNB.

Experimental Protocol

Instrumentation and Columns:

-

Preparative and analytical HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm for preparative; 5 µm, 250 x 4.6 mm for analytical).

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

Preparative HPLC Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Inject the sample onto the preparative C18 column.

-

Elute with a linear gradient of Solvent B in Solvent A (e.g., 30-70% over 30 minutes).

-

Monitor the elution at a wavelength of 254 nm.

-

Collect the fractions corresponding to the major peak of DMNB-caged ABA.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified ABA-DMNB as a solid.

Analytical HPLC for Purity Assessment:

-

Dissolve a small amount of the purified product in the mobile phase.

-

Inject the sample onto the analytical C18 column.

-

Elute with the same or a similar gradient as the preparative method.

-

Monitor the elution at 254 nm.

-

Determine the purity by integrating the peak area of the product and any impurities.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of DMNB-caged abscisic acid.

| Parameter | Value |

| Synthesis | |

| Molecular Weight of ABA | 264.32 g/mol |

| Molecular Weight of DMNB-Br | 276.08 g/mol |

| Molecular Weight of ABA-DMNB | 459.45 g/mol |

| Theoretical Yield | Dependent on starting material quantities |

| Typical Crude Yield | >80% |

| Purification | |

| Purity after Purification | >95% (by analytical HPLC) |

| Characterization | |

| ¹H NMR | Consistent with expected structure |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 460.15 |

| HPLC Parameters | Preparative | Analytical |

| Column | C18, 10 µm, 250 x 10 mm | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 30-70% B over 30 min | 30-70% B over 30 min |

| Flow Rate | 4 mL/min | 1 mL/min |

| Detection | 254 nm | 254 nm |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of DMNB-caged abscisic acid. The provided protocols and data serve as a valuable resource for researchers aiming to utilize this powerful tool for the light-controlled study of abscisic acid signaling. The successful synthesis and purification of high-quality ABA-DMNB will enable precise experiments to further elucidate the complex roles of ABA in plant biology and beyond.

References

- 1. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Measurement of Abscisic Acid and Indoleacetic Acid by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Separation and Quantification of Abscisic Acid from Plant Tissues Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Uncaging Abscisic Acid: A Technical Guide to the DMNB Photorelease Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism, experimental protocols, and signaling context of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged abscisic acid (ABA). This powerful tool allows for the precise spatiotemporal release of ABA, enabling detailed studies of its physiological effects in various biological systems.

The Core Mechanism: Photorelease of ABA from the DMNB Cage

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a photolabile protecting group, often referred to as a "caging" group, that renders a bioactive molecule, in this case, abscisic acid (ABA), temporarily inactive. The caging is achieved by forming an ester linkage between the DMNB moiety and the carboxyl group of ABA. This modification sterically hinders the ABA molecule, preventing it from binding to its receptors.[1]

Irradiation with ultraviolet (UV) light, typically at a wavelength of 365 nm, triggers a photochemical reaction that cleaves the ester bond, releasing free, active ABA and the DMNB photoproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[1] This rapid and efficient release allows for precise control over the concentration and location of active ABA within a sample.

Photochemical Reaction Pathway

The uncaging mechanism of DMNB-caged compounds is a well-studied intramolecular redox reaction. The process can be summarized in the following key steps:

-

Photoexcitation: Upon absorption of a photon (e.g., 365 nm UV light), the 2-nitrobenzyl moiety is excited to a short-lived singlet state, which can then convert to a triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate. This intermediate exhibits a characteristic absorption at around 400 nm.

-

Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, leading to the cleavage of the ester bond linking the DMNB group to ABA.

-

Product Formation: This cleavage results in the release of free ABA and the formation of 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.

Quantitative Data

| Parameter | Value | Compound | Wavelength (nm) | Reference |

| Quantum Yield (Φ) | ~0.6 | 2-nitrobenzyl alcohol | - | [2] |

| Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | DMNB group | ~350 | [3] |

| Release Half-life (t₁/₂) | Milliseconds to seconds | General DMNB compounds | 365 | [4] |

Note: The quantum yield and release kinetics can be influenced by factors such as the solvent, pH, and the nature of the caged molecule itself. It is recommended to empirically determine these parameters for DMNB-caged ABA under specific experimental conditions.

Experimental Protocols

Synthesis of DMNB-caged Abscisic Acid

A common method for the synthesis of DMNB-caged ABA involves a one-step esterification reaction.

Materials:

-

Abscisic acid (ABA)

-

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

-

Triethylamine (B128534) (TEA) or a similar non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve abscisic acid in anhydrous DMF.

-

Add triethylamine to the solution to deprotonate the carboxylic acid.

-

Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure DMNB-caged ABA.

Photolysis (Uncaging) of DMNB-caged ABA

The uncaging of DMNB-ABA is typically performed using a UV light source. The specific setup will depend on the application (e.g., in vitro in a cuvette, or in vivo in plant cells).

General Equipment:

-

UV lamp or laser with an emission peak around 365 nm (e.g., mercury arc lamp, LED, or a suitable laser).

-

Filters to isolate the 365 nm wavelength and block unwanted radiation.

-

A shutter system for precise control of irradiation timing.

-

For microscopy applications, a UV-transmitting objective.

In Vitro Uncaging Protocol (e.g., for HPLC analysis):

-

Prepare a solution of DMNB-caged ABA in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a buffer compatible with the experimental system).

-

Transfer the solution to a UV-transparent cuvette.

-

Irradiate the sample with 365 nm light for a defined period. The duration of irradiation will depend on the light intensity and the desired extent of uncaging.

-

Analyze the sample using HPLC to quantify the amount of released ABA and remaining DMNB-caged ABA.

HPLC Analysis of Uncaging

High-performance liquid chromatography (HPLC) is a standard method for monitoring the progress of the uncaging reaction and quantifying the concentration of both the caged and uncaged forms of ABA.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acids. A typical gradient might run from 5% to 95% acetonitrile over 15-20 minutes.[5]

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detector set to a wavelength where both DMNB-caged ABA and free ABA absorb, for instance, around 254 nm or 265 nm.[5][6]

Abscisic Acid Signaling Pathway

The release of ABA from its DMNB cage initiates a well-defined signaling cascade within plant cells. Understanding this pathway is essential for interpreting the results of uncaging experiments. The core ABA signaling pathway involves three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) co-receptors, and SNF1-related protein kinase 2 (SnRK2) kinases.

In the absence of ABA: PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state.

In the presence of ABA: ABA binds to the PYR/PYL/RCAR receptors. This ABA-bound receptor complex then binds to and inhibits the activity of PP2Cs. The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate downstream targets, including transcription factors (such as ABFs/AREBs) and ion channels, leading to the physiological responses associated with ABA, such as stomatal closure and changes in gene expression.[7][8][9][10]

Conclusion

DMNB-caged ABA is a powerful tool for the precise experimental control of ABA signaling. By understanding the photochemical mechanism of uncaging, utilizing robust experimental protocols for synthesis and analysis, and considering the downstream signaling pathway, researchers can effectively employ this technique to dissect the complex roles of abscisic acid in plant biology and beyond. The ability to initiate a physiological response with a pulse of light opens up numerous possibilities for studying the kinetics and spatial dynamics of ABA-mediated processes.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. researchgate.net [researchgate.net]

- 5. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 10. Rebuilding core abscisic acid signaling pathways of Arabidopsis in yeast | The EMBO Journal [link.springer.com]

A Technical Guide to the Photochemical Properties of DMNB-Caged Abscisic Acid (ABA-DMNB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocaging, a technique that utilizes photolabile protecting groups to temporarily inactivate a biologically active molecule, offers precise spatiotemporal control over cellular processes. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a widely used tool in this field, enabling the release of a variety of bioactive compounds upon irradiation with UV light. This guide provides a comprehensive overview of the photochemical properties of DMNB-caged abscisic acid (ABA-DMNB), a valuable tool for studying the diverse signaling pathways of the plant hormone ABA. While specific quantitative photochemical data for ABA-DMNB is not extensively documented in publicly available literature, this guide synthesizes the known information and provides data from analogous DMNB-caged compounds to offer a thorough understanding of its expected behavior.

Core Photochemical Properties

The utility of a caged compound is largely defined by its photochemical properties, including its absorption characteristics, the efficiency of photolysis (quantum yield), and the rate of release of the active molecule.

Quantitative Data Summary

| Photochemical Property | DMNB-Caged Compound | Value | Wavelength (nm) | Solvent |

| Molar Extinction Coefficient (ε) | DMNB-caged compounds (general) | ~4,000 - 5,000 M⁻¹cm⁻¹ | ~350-365 | Aqueous Buffer |

| Quantum Yield (Φ) | o-nitrobenzyl esters (general) | 0.1 - 1% | Near-UV | Various |

| p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate | 0.11 | up to 450 | Acetonitrile[1] |

Note: The data presented above is for analogous compounds and should be used as a reference to estimate the properties of ABA-DMNB. Experimental determination of the precise molar extinction coefficient and quantum yield for ABA-DMNB is highly recommended for quantitative studies.

Experimental Protocols

Synthesis of ABA-DMNB

The synthesis of ABA-DMNB can be achieved through a straightforward one-step esterification reaction.

Methodology:

-

Reactants: Abscisic acid (ABA) and 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br).

-

Solvent: A suitable aprotic solvent such as dimethylformamide (DMF).

-

Base: A non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid of ABA.

-

Procedure:

-

Dissolve ABA in the chosen solvent.

-

Add the base and stir the mixture.

-

Add DMNB-Br to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the product can be purified using standard chromatographic techniques (e.g., column chromatography).

-

Photolysis of ABA-DMNB

The release of ABA from its caged form is initiated by irradiation with near-UV light.

Methodology:

-

Light Source: A light source capable of emitting in the 350-365 nm range is required. This can be a mercury arc lamp equipped with appropriate filters, a UV LED, or a laser.

-

Sample Preparation: Prepare a solution of ABA-DMNB in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

-

Irradiation: Expose the ABA-DMNB solution to the UV light source. The duration of irradiation will depend on the light intensity, the concentration of the caged compound, and the desired extent of uncaging.

-

Monitoring: The progress of the photolysis reaction can be monitored by observing the decrease in the absorbance of ABA-DMNB at its λmax (~365 nm) or by analyzing the appearance of free ABA using techniques like HPLC.

Analysis of Photolysis Products by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the components of the photolysis reaction mixture.

Methodology:

-

HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is suitable for this analysis.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for the separation of ABA, ABA-DMNB, and potential photoproducts.

-

Detection: The eluting compounds can be detected by their UV absorbance. ABA typically absorbs around 254 nm, while ABA-DMNB has a stronger absorbance at this wavelength and a characteristic absorbance around 365 nm.

-

Quantification: The concentration of each component can be determined by integrating the peak area and comparing it to a standard curve generated with known concentrations of ABA and ABA-DMNB.

-

Expected Products: The primary products of photolysis are free ABA and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. It is also important to note that UV irradiation can lead to the formation of the 2-trans isomer of ABA.

Signaling Pathways and Experimental Workflows

Photochemical Uncaging Mechanism of DMNB

The photolysis of the DMNB caging group proceeds through a well-established intramolecular rearrangement mechanism. Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a series of electronic and atomic rearrangements, ultimately leading to the cleavage of the ester bond and the release of the caged molecule (ABA) and the formation of a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

References

Spectral Characteristics of ABA-DMNB for Photorelease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates numerous physiological processes, including seed dormancy, stomatal closure, and stress responses. To study these dynamic processes with high spatiotemporal resolution, researchers often employ "caged" compounds. These are biologically inactive molecules that can be rapidly activated by light. This guide focuses on the spectral and photorelease characteristics of 4,5-dimethoxy-2-nitrobenzyl-caged abscisic acid (ABA-DMNB), a tool for the controlled release of ABA. Understanding these properties is crucial for designing and interpreting experiments in plant biology and related fields.

Spectral and Photochemical Properties

The photorelease of ABA from ABA-DMNB is initiated by the absorption of a photon, typically in the UV-A range. The DMNB caging group is well-suited for biological applications due to its efficient photolysis at wavelengths that cause minimal cellular damage.[1]

| Property | Value (Estimated for ABA-DMNB) | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | ~4,300 - 5,000 M⁻¹cm⁻¹ | ~355 | [1] |

| Quantum Yield (Φ) | 0.01 - 0.1 | ~365 | [1] |

| Photolysis Wavelength | 365 | [2] |

Note: The Molar Extinction Coefficient and Quantum Yield are estimated based on values reported for other DMNB-caged compounds. The exact values for ABA-DMNB have not been reported in the reviewed literature. The efficiency of photorelease is a product of both the molar extinction coefficient and the quantum yield.

Experimental Protocols

Synthesis of ABA-DMNB

The synthesis of ABA-DMNB can be achieved in a single step through the esterification of abscisic acid with 4,5-dimethoxy-2-nitrobenzyl bromide.[2]

Materials:

-

Abscisic acid (ABA)

-

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other appropriate solvent

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve abscisic acid in anhydrous DMF.

-

Add triethylamine to the solution to deprotonate the carboxylic acid.

-

Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature, protected from light, for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield ABA-DMNB as a solid.

-

Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photorelease of ABA from ABA-DMNB and HPLC Analysis

The photorelease of ABA can be triggered by UV light and the resulting products can be analyzed by High-Performance Liquid Chromatography (HPLC).[2]

Materials:

-

ABA-DMNB

-

A suitable buffer solution (e.g., phosphate-buffered saline, PBS)

-

UV light source with a peak emission around 365 nm (e.g., a UV lamp or a microscope equipped with a UV light source)

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Mobile phase for HPLC (e.g., a gradient of methanol (B129727) or acetonitrile (B52724) in water with a small amount of acid like acetic acid or formic acid)

-

ABA standard for HPLC calibration

Procedure:

-

Prepare a stock solution of ABA-DMNB in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the buffer solution.

-

Protect the solution from light to prevent premature uncaging.

-

For photorelease, irradiate the ABA-DMNB solution with 365 nm UV light for a specific duration. The irradiation time will depend on the light intensity and the desired amount of ABA to be released.

-

After irradiation, inject a sample of the solution into the HPLC system.

-

Separate the components using a C18 column and a suitable mobile phase gradient.

-

Monitor the elution of compounds using a UV detector set to the absorbance maximum of ABA (around 254 nm).

-

Identify and quantify the released ABA by comparing its retention time and peak area to that of an ABA standard. The disappearance of the ABA-DMNB peak can also be monitored.

Visualizations

ABA Signaling Pathway

Abscisic acid, once released, initiates a signaling cascade within the plant cell, leading to various physiological responses. A simplified representation of the core ABA signaling pathway is depicted below.

Caption: A simplified diagram of the core ABA signaling pathway in plants.

Experimental Workflow for ABA-DMNB Photorelease

The general workflow for conducting a photorelease experiment with ABA-DMNB involves several key steps, from sample preparation to data analysis.

Caption: Experimental workflow for the photorelease of ABA from ABA-DMNB.

Logical Relationship of Photorelease

The process of photorelease is a cause-and-effect relationship, where light is the trigger that leads to the liberation of the active molecule and subsequent biological effects.

Caption: Logical diagram illustrating the photorelease of ABA from ABA-DMNB.

References

Stability and Storage of ABA-DMNB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds have emerged as indispensable tools in biological research, offering precise spatiotemporal control over the release of bioactive molecules. ABA-DMNB, a caged form of the plant hormone abscisic acid (ABA), utilizes the photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group. This caging strategy allows for the light-induced release of ABA, enabling researchers to investigate its diverse roles in plant physiology, from stress responses to seed development, with high precision. The stability of the caged compound is paramount to ensure the integrity of experimental results, preventing premature release of the active molecule and ensuring accurate, reproducible concentrations upon photoactivation. This guide provides an in-depth overview of the stability and recommended storage conditions for ABA-DMNB, along with detailed experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

The stability of ABA-DMNB is influenced by the inherent chemical properties of both the abscisic acid molecule and the DMNB caging group. Understanding these individual components provides a basis for predicting the stability of the conjugate.

Abscisic Acid (ABA):

-

Thermal Stability: ABA is a relatively stable molecule in its solid, crystalline form when protected from light.

-

Photostability: ABA is known to be sensitive to ultraviolet (UV) light, which can cause isomerization of the 2-cis, 4-trans side chain to the inactive trans, trans-isomer.

-

pH Stability: The stability of ABA in solution is pH-dependent. While it is relatively stable in neutral and slightly acidic solutions, it can be less stable under strongly acidic or alkaline conditions. Aqueous solutions of ABA are generally not recommended for storage for more than one day.

DMNB (4,5-dimethoxy-2-nitrobenzyl) Caging Group:

-

Photolability: The DMNB group is designed to be photolabile, cleaving upon exposure to UV light (typically around 365 nm) to release the caged molecule. This is the intended mechanism of action.

-

Thermal Stability: While generally stable at ambient and refrigerated temperatures, prolonged exposure to high temperatures can lead to thermal degradation.

-

Hydrolytic Stability: The linkage between the DMNB group and the caged molecule, often an ester or ether, can be susceptible to hydrolysis, particularly at extreme pH values. The ester linkage in ABA-DMNB is a potential site for hydrolysis.

Recommended Storage Conditions

Based on the properties of ABA and DMNB-caged compounds, the following storage conditions are recommended for ABA-DMNB to ensure its long-term stability and prevent premature uncaging or degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes both thermal degradation and potential hydrolytic activity. This is a standard storage temperature for many sensitive biochemical reagents, including other DMNB-caged compounds. |

| Form | Solid (lyophilized powder) | Maximizes stability by reducing molecular mobility and preventing hydrolysis. Avoids the instability of ABA in aqueous solutions. |

| Light | In the dark (e.g., in an amber vial or wrapped in aluminum foil) | Protects the photolabile DMNB group from ambient light, preventing unintended uncaging. |

| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | Minimizes oxidation and hydrolysis. |

Short-term Storage of Solutions:

If it is necessary to prepare a stock solution, it should be dissolved in a suitable anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquots of the stock solution should be stored at -20°C or -80°C and protected from light. It is advisable to use a fresh aliquot for each experiment to avoid freeze-thaw cycles, which can introduce moisture and promote degradation. Aqueous solutions should be prepared fresh immediately before use and should not be stored.

Experimental Protocols for Stability Testing

To ensure the quality and reliability of ABA-DMNB for experimental use, a thorough stability testing program is essential. The following protocols are based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new drug substances.

Protocol 1: Forced Degradation Study

This study is designed to evaluate the overall photosensitivity of ABA-DMNB and to identify potential degradation products.

Objective: To assess the stability of ABA-DMNB under exaggerated light, temperature, and pH conditions.

Methodology:

-

Sample Preparation:

-

Prepare solutions of ABA-DMNB in a suitable solvent (e.g., acetonitrile (B52724):water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).

-

Prepare separate samples for each stress condition.

-

For pH stress, adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.

-

Include a "dark control" sample for each condition, wrapped in aluminum foil to protect it from light.

-

-

Stress Conditions:

-

Photostability: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2] A calibrated photostability chamber is required for this.

-

Thermal Stability: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

pH Stability: Incubate the pH-adjusted samples at room temperature and an elevated temperature (e.g., 40°C) for a defined period.

-

-

Analysis:

-

At specified time points, withdraw aliquots from each sample.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for such compounds.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent ABA-DMNB compound.

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and degradation products, which can aid in their identification.

-

If significant degradation is observed, further characterization of the degradation products by mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

-

Protocol 2: Confirmatory (Long-Term) Stability Study

This study provides data on the stability of ABA-DMNB under the recommended storage conditions over an extended period.

Objective: To determine the re-test period or shelf life of ABA-DMNB under specified storage conditions.

Methodology:

-

Sample Preparation:

-

Store multiple batches of solid ABA-DMNB in the proposed long-term storage container (e.g., amber glass vials).

-

Include a control sample stored under accelerated conditions (e.g., 25°C/60% RH) to predict long-term stability.

-

-

Storage Conditions:

-

Store the samples at the recommended long-term storage condition (-20°C).

-

Store the accelerated stability samples at the specified conditions.

-

-

Testing Schedule:

-

Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

For accelerated studies, the testing frequency will be higher (e.g., 0, 1, 3, and 6 months).

-

-

Analysis:

-

At each time point, test the samples for appearance, purity (by HPLC), and content of ABA-DMNB.

-

The analytical methods should be validated to be stability-indicating.

-

Visualizations

ABA Signaling Pathway

The following diagram illustrates the core signaling pathway of abscisic acid, which is initiated upon the release of ABA from its caged form, ABA-DMNB.

References

An In-depth Technical Guide to the ABA-DMNB Mechanism of Action in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants. It plays a crucial role in seed dormancy and germination, as well as in the adaptive responses to various environmental stresses, particularly drought.[1][2][3][4] The intricate signaling network initiated by ABA allows plants to modulate their growth and metabolism to survive adverse conditions. Understanding the spatiotemporal dynamics of ABA signaling is paramount for developing strategies to enhance crop resilience.

The use of caged compounds offers a powerful approach to investigate cellular signaling pathways with high precision. These molecules are rendered biologically inactive by a photolabile protecting group, which can be removed by light to release the active compound at a specific time and location. ABA-DMNB is a caged form of abscisic acid, where the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group masks the carboxylic acid moiety of ABA, rendering it inactive. Upon irradiation with UV light, the DMNB cage is cleaved, releasing active ABA and allowing for the precise control of its signaling cascade. This guide provides a comprehensive overview of the ABA-DMNB mechanism of action in plant cells, from the core ABA signaling pathway to experimental protocols and data interpretation.

The Core Abscisic Acid (ABA) Signaling Pathway

The currently accepted model for early ABA signaling involves a core pathway comprising three main components: the PYR/PYL/RCAR family of ABA receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related Protein Kinase 2s (SnRK2s).[1][2]

-

In the absence of ABA: PP2Cs are active and dephosphorylate SnRK2s, thereby keeping them in an inactive state.

-

In the presence of ABA: ABA binds to the PYR/PYL/RCAR receptors, inducing a conformational change that promotes their interaction with PP2Cs. This receptor-phosphatase complex formation inhibits the activity of PP2Cs.

-

Signal Transduction: The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate various downstream targets, including ion channels and transcription factors, to elicit ABA-mediated physiological responses.

Caption: A diagram illustrating the core ABA signaling pathway in plant cells.

ABA-DMNB: A Tool for Photocontrolled ABA Release

Structure and Uncaging Mechanism

ABA-DMNB is synthesized by esterifying the carboxylic acid group of ABA with 4,5-dimethoxy-2-nitrobenzyl alcohol. This modification renders the ABA molecule biologically inactive as it can no longer bind to its receptors.

The uncaging process is initiated by irradiating ABA-DMNB with UV light, typically around 365 nm. The DMNB group absorbs the light energy, leading to a photochemical reaction that cleaves the ester bond and releases free, active ABA, a proton, and 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.

Caption: The uncaging mechanism of ABA-DMNB upon UV light irradiation.

Photochemistry and Potential Side Effects

The primary byproduct of DMNB photolysis is 4,5-dimethoxy-2-nitrosobenzaldehyde. While this compound is generally considered to be biologically inert in many systems, its potential for phototoxicity or off-target effects in plant cells has not been extensively studied. Researchers should, therefore, perform control experiments to assess any potential effects of the uncaging process itself or the byproducts on the physiological responses being measured. This can be achieved by irradiating cells without the caged compound or with the DMNB cage alone.

Experimental Protocols

The following protocols are adapted from general methods for working with caged compounds and plant cells. Optimization will be necessary for specific plant species and experimental conditions.

Preparation and Loading of ABA-DMNB

-

Stock Solution Preparation: Dissolve ABA-DMNB in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C in the dark.

-

Working Solution Preparation: Dilute the stock solution in the appropriate experimental buffer to the desired final concentration (typically in the micromolar range). The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent effects.

-

Loading into Plant Cells:

-

Epidermal Peels: Float epidermal peels (e.g., from Vicia faba or Arabidopsis thaliana) on the working solution for a sufficient incubation period (e.g., 1-2 hours) in the dark to allow for uptake.

-

Protoplasts: Resuspend isolated protoplasts in the working solution and incubate in the dark.

-

Whole Seedlings: For some applications, seedlings can be incubated in a solution containing ABA-DMNB, although uptake efficiency may vary.

-

Uncaging Procedure

-

Light Source: A mercury or xenon arc lamp equipped with a filter to isolate the 365 nm wavelength is commonly used. UV-A LEDs or a pulsed UV laser can also be employed for more precise spatial and temporal control.

-

Irradiation:

-

Mount the loaded plant material on a microscope slide.

-

Deliver a controlled dose of UV light to the region of interest. The duration and intensity of the UV pulse will need to be optimized to achieve the desired concentration of released ABA without causing significant photodamage.

-

It is crucial to perform dose-response experiments to determine the optimal uncaging parameters for the specific biological response being investigated.

-

Caption: A general workflow for experiments using ABA-DMNB in plant cells.

Measuring the Cellular Response to Uncaged ABA

The release of ABA from ABA-DMNB is expected to activate the endogenous ABA signaling pathway, leading to measurable physiological responses.

Stomatal Aperture Analysis

A classic response to ABA is the induction of stomatal closure.

-

Capture images of stomata before and at various time points after uncaging.

-

Use image analysis software to measure the width and length of the stomatal pore.

-

Calculate the stomatal aperture (width/length ratio) or pore area.

Electrophysiology (Patch-Clamp)

ABA is known to regulate the activity of several ion channels in the plasma membrane of guard cells, leading to a net efflux of ions and subsequent water loss.

-

Prepare guard cell protoplasts for patch-clamp analysis.

-

Establish a whole-cell patch-clamp configuration.

-

Record ion channel activity before, during, and after UV-induced uncaging of ABA-DMNB.

-

Key channels to monitor include inward-rectifying K+ channels (inhibited by ABA) and S-type anion channels (activated by ABA).

Calcium Imaging

ABA can induce an increase in the cytosolic free calcium concentration ([Ca2+]cyt) in guard cells, which acts as a second messenger in the signaling cascade.

-

Load guard cells or protoplasts with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) or use transgenic plants expressing a genetically encoded calcium indicator (e.g., GCaMP).

-

Perform time-lapse fluorescence microscopy to monitor changes in [Ca2+]cyt.

-

Deliver a UV flash to uncage ABA-DMNB and record the subsequent changes in fluorescence, which correlate with changes in [Ca2+]cyt.

Quantitative Data Presentation

Due to the limited availability of direct comparative studies in the literature, the following table is provided as a template for researchers to systematically record and compare their own quantitative data from experiments with free ABA and uncaged ABA-DMNB.

| Parameter | Control (No Treatment) | Free ABA (e.g., 10 µM) | ABA-DMNB (Dark) | Uncaged ABA-DMNB (UV flash) |

| Stomatal Aperture (µm) | e.g., 3.5 ± 0.3 | e.g., 1.2 ± 0.2 | e.g., 3.4 ± 0.3 | e.g., 1.5 ± 0.2 |

| Inward K+ Current (pA/pF) | e.g., -50 ± 5 | e.g., -10 ± 2 | e.g., -48 ± 6 | e.g., -15 ± 3 |

| S-type Anion Current (pA/pF) | e.g., -5 ± 1 | e.g., -40 ± 4 | e.g., -6 ± 1 | e.g., -35 ± 5 |

| Peak [Ca2+]cyt increase (%) | e.g., 0 | e.g., 250 ± 30 | e.g., 0 | e.g., 220 ± 40 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Conclusion and Future Perspectives

ABA-DMNB is a valuable tool for the precise spatiotemporal investigation of ABA signaling in plant cells. By allowing researchers to control the release of active ABA with light, it is possible to dissect the rapid cellular responses to this hormone with a level of detail that is not achievable with the exogenous application of free ABA.

Future research should focus on:

-

Quantitative comparison: Directly comparing the dose-response and time-course of physiological effects induced by uncaged ABA-DMNB and free ABA in the same experimental system.

-

Byproduct effects: Thoroughly investigating the potential phototoxic and off-target effects of the DMNB cage and its photolysis byproducts in various plant species.

-

Subcellular targeting: Developing strategies to target ABA-DMNB to specific subcellular compartments to investigate localized ABA signaling.

-

Development of new caged ABA compounds: Synthesizing novel caged ABA derivatives with improved properties, such as two-photon uncaging capabilities for enhanced spatial resolution and red-shifted absorption spectra to minimize photodamage.

By addressing these areas, the utility of caged ABA as a tool to unravel the complexities of plant hormone signaling will be further enhanced, ultimately contributing to the development of crops with improved stress tolerance and productivity.

References

- 1. Two novel GPCR-type G proteins are abscisic acid receptors in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abscisic Acid Signal Transduction: Function of G Protein–Coupled Receptor 1 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cellular Uptake and Distribution of Abscisic Acid (ABA): A Technical Guide

Disclaimer: Initial searches for the compound "ABA-DMNB" did not yield any specific results in the public scientific literature. The information presented in this guide pertains to the well-researched phytohormone Abscisic Acid (ABA) , which is the likely subject of interest.

This technical guide provides an in-depth overview of the cellular uptake and subcellular distribution of Abscisic Acid (ABA). The content is tailored for researchers, scientists, and drug development professionals, focusing on the core mechanisms, quantitative data, and experimental methodologies.

Core Mechanisms of ABA Cellular Uptake

The entry of ABA into plant cells is a sophisticated process governed by both passive and active transport mechanisms. The predominant pathway is largely influenced by the pH gradient across the plasma membrane.

-

Passive Diffusion (Ion Trapping Model): ABA is a weak acid with a pKa of 4.7.[1] In the typically more acidic environment of the apoplast (extracellular space), a significant fraction of ABA exists in its protonated, uncharged form (ABAH).[2][3] This lipophilic state allows it to passively diffuse across the lipid bilayer of the plasma membrane into the more alkaline cytosol.[1][2] Once inside the cell, the higher pH causes ABAH to deprotonate into its anionic form (ABA⁻), which is significantly less membrane-permeable and consequently becomes "trapped" within the cytoplasm.[2] The maintenance of this transmembrane pH gradient, which is crucial for the ion trapping mechanism, is an energy-dependent process.[2]

-

Protein-Mediated Transport: In addition to passive diffusion, specific membrane-bound transporter proteins play a critical role in facilitating the movement of ABA into the cell. These transporters are essential for regulating intracellular ABA concentrations and enabling rapid physiological responses.[4][5]

-

ATP-Binding Cassette (ABC) Transporters: Key players in ABA uptake belong to the ABC transporter superfamily.[5][6][7] In the model plant Arabidopsis thaliana, the plasma membrane-localized transporter AtABCG40 (also known as AtPDR12) has been definitively identified as an ABA uptake transporter.[6][7] Experimental evidence shows that heterologous expression of AtABCG40 in yeast or tobacco BY2 cells leads to increased ABA uptake, whereas protoplasts from atabcg40 knockout mutants exhibit a marked decrease.[6][7] This transporter is vital for timely ABA-induced gene expression and stomatal closure.[6][7]

-

Nitrate Transporter 1/Peptide Transporter (NRT1/PTR) Family: Research has also implicated members of the NRT1/PTR family in the transport of ABA, indicating that multiple transporter families contribute to the regulation of ABA influx.[5]

-

Subcellular Distribution and Signaling

Upon entering the cytoplasm, ABA must reach its intracellular receptors to initiate a signaling cascade. The primary receptors for ABA are the soluble PYR/PYL/RCAR proteins, which reside in both the cytoplasm and the nucleus.[8] The binding of ABA to these receptors triggers the inhibition of Type 2C protein phosphatases (PP2Cs).[8] This action relieves the repression of SNF1-related protein kinases 2 (SnRK2s), which then become active and phosphorylate downstream targets, thereby propagating the ABA signal.[8]

The distribution of ABA across different subcellular compartments is also influenced by pH gradients, consistent with the ion trapping principle.[2] Organelles with a more alkaline environment are predicted to accumulate higher concentrations of the trapped anionic ABA⁻.[2]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative findings from studies on ABA cellular uptake.

| Factor Studied | Key Observation | Cell/Tissue System | Supporting Reference(s) |

| Extracellular pH | Maximal uptake was recorded at an acidic pH of 5.5. | Sugar Beet Leaf & Root Discs | [2] |

| Metabolic Energy | Uptake is sensitive to metabolic inhibitors, indicating an energy-dependent component. | Sugar Beet Leaf & Root Discs | [2] |

| Light Conditions | ABA uptake in leaf tissue was reduced by 50% in the dark compared to light conditions. | Sugar Beet Leaf Discs | [2] |

| AtABCG40 Transporter | Overexpression leads to increased ABA uptake. | Yeast, Tobacco BY2 Cells | [6][7] |

| AtABCG40 Transporter | Knockout/loss-of-function results in decreased ABA uptake. | Arabidopsis Mesophyll Protoplasts | [6][7] |

Experimental Protocols

The investigation of ABA cellular uptake predominantly utilizes radiolabeled ABA to accurately trace and quantify its movement into cells.

Generalized Protocol for Radiolabeled ABA Uptake Assay

This protocol synthesizes common methodologies reported in the literature for measuring ABA uptake in plant cells or protoplasts.[2][3][7][9]

-

Preparation of Biological Material:

-

Uptake Assay Initiation:

-

Prepare an incubation medium containing a suitable buffer adjusted to the desired pH (e.g., pH 5.7), supplemented with a known concentration of radiolabeled ABA (e.g., 3H-ABA or [14C]ABA).[2][7]

-

Initiate the experiment by adding a specific volume of the cell/protoplast suspension to the incubation medium.

-

Incubate the mixture for a defined period under controlled conditions (e.g., temperature, light) with gentle agitation.[9]

-

-

Termination and Washing:

-

Rapidly terminate the uptake process by separating the cells from the radioactive medium. This is typically achieved by vacuum filtration through a glass fiber filter (e.g., GF/C) or by pelleting the cells via centrifugation.[9]

-

Immediately wash the collected cells multiple times with ice-cold, non-radioactive assay buffer to remove any tracer that is non-specifically adsorbed to the cell surface.[9]

-

-

Quantification and Data Analysis:

-

Lyse the washed cells to release the intracellular contents.[9]

-

Quantify the amount of internalized radiolabel using a liquid scintillation counter.[9]

-

Normalize the measured radioactivity to the cell count or a relevant cellular metric (e.g., chlorophyll (B73375) content for photosynthetic cells) to calculate the specific uptake rate.[7]

-

-

Essential Controls:

Visualizations of Pathways and Workflows

Diagram 1: ABA Cellular Uptake and Core Signaling Pathway```dot

Caption: A stepwise workflow for the quantitative analysis of ABA cellular uptake using radiotracers.

References

- 1. researchgate.net [researchgate.net]

- 2. ABA Uptake in Source and Sink Tissues of Sugar Beet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABA Transport Assay in Plant Single-Cell System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transport of ABA from the site of biosynthesis to the site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABA transport and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PDR-type ABC transporter mediates cellular uptake of the phytohormone abscisic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Off-Target Effects of ABA-DMNB

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of caged compounds, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged abscisic acid (ABA-DMNB), has revolutionized the study of dynamic cellular processes by providing precise spatiotemporal control over the release of bioactive molecules. Irradiation with light triggers the "uncaging" of ABA, allowing researchers to investigate its signaling pathways with high precision. However, the application of this powerful tool necessitates a thorough understanding of its potential off-target effects. Beyond the intended release of ABA, the photorelease process can generate byproducts, and the caged compound itself may possess unintended biological activities.

This technical guide provides a comprehensive overview of the potential off-target effects associated with the use of ABA-DMNB. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies required to identify, characterize, and mitigate these effects, ensuring the accurate interpretation of experimental data and the safe development of novel therapeutic agents. This document outlines the primary sources of off-target effects, details established experimental protocols for their assessment, and presents a logical workflow for a comprehensive evaluation.

Potential Sources of Off-Target Effects from ABA-DMNB

The potential for off-target effects from the use of ABA-DMNB arises from three primary sources: the intact caged compound, the intended bioactive molecule (ABA), and the byproducts of the photolysis reaction. A comprehensive assessment must consider the biological activity of each of these components.

-

Intact ABA-DMNB: Prior to uncaging, the ABA-DMNB molecule may exhibit off-target binding to cellular components, potentially acting as an agonist or antagonist for receptors or inhibiting enzyme activity. This is a critical consideration, as any pre-irradiation biological activity can confound the interpretation of results post-uncaging.

-

Abscisic Acid (ABA): While ABA is the intended effector molecule, its administration can lead to off-target effects if its concentration or localization is not precisely controlled. Furthermore, understanding the canonical ABA signaling pathway is crucial to differentiate between on-target and potential off-target activities.

-

Photolysis Byproducts: The uncaging of ABA-DMNB is not a perfectly clean reaction. It is known to generate at least two significant byproducts:

-

2-trans-Abscisic Acid (2-trans-ABA): This isomer of ABA is formed during the photorelease process. While generally considered less biologically active than the cis form, its potential to interact with ABA receptors or other cellular targets cannot be disregarded.

-

4,5-dimethoxy-2-nitrosobenzaldehyde: This byproduct is derived from the DMNB caging group. Nitroso compounds, as a class, are known to be reactive and can potentially interact with cellular macromolecules, raising concerns about cytotoxicity and genotoxicity. The photolysis of DMNB-caged compounds has also been reported to yield fluorescent products, which could interfere with certain bioassays.

-

The Canonical ABA Signaling Pathway

To understand and identify off-target effects, it is essential to have a clear picture of the intended "on-target" signaling pathway of abscisic acid. In plants, the core ABA signaling cascade is a well-characterized pathway that plays a central role in regulating various physiological processes, including seed dormancy, germination, and responses to environmental stress.

The pathway is initiated by the binding of ABA to its receptors, which are members of the PYR/PYL/RCAR family of proteins.[1] In the absence of ABA, type 2C protein phosphatases (PP2Cs), such as ABI1 and ABI2, are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s).[2] Upon ABA binding, the PYR/PYL/RCAR receptors undergo a conformational change that enables them to bind to and inhibit the activity of PP2Cs.[3] This inhibition relieves the suppression of SnRK2s, allowing them to autophosphorylate and become active.[4] Activated SnRK2s then phosphorylate a variety of downstream targets, including transcription factors (such as ABFs) and ion channels, to elicit the diverse physiological responses to ABA.[5][6]

Figure 1: Simplified diagram of the core ABA signaling pathway in plants.

A Multi-pronged Approach to Assessing Off-Target Effects

A robust assessment of the potential off-target effects of ABA-DMNB and its byproducts requires a combination of computational and experimental approaches. No single method is sufficient to identify all potential off-target interactions. The following sections detail key methodologies that can be employed in a comprehensive screening strategy.

In Silico (Computational) Prediction of Off-Target Interactions

Computational methods provide a valuable starting point for identifying potential off-target liabilities by predicting interactions based on the chemical structure of the compounds. These in silico approaches can help prioritize experimental testing and guide the design of focused screening panels.

Experimental Protocol: In Silico Off-Target Profiling

-

Compound Structure Preparation: Obtain the 2D or 3D chemical structures of ABA-DMNB, 2-trans-ABA, and 4,5-dimethoxy-2-nitrosobenzaldehyde in a suitable format (e.g., SMILES, SDF).

-

Database Selection: Utilize publicly available or commercial databases that contain information on compound-protein interactions, such as ChEMBL, PubChem, and BindingDB.

-

Similarity Searching: Employ chemical similarity search algorithms (e.g., Tanimoto coefficient) to identify known compounds with similar structures to the query molecules. The known biological activities of these similar compounds can provide clues to potential off-targets.

-

Pharmacophore Modeling: Develop pharmacophore models based on the structural features of the query molecules. These models can be used to screen virtual libraries of protein structures to identify potential binding partners.

-

Molecular Docking: Perform molecular docking simulations to predict the binding modes and affinities of the query molecules against a panel of known protein structures, particularly those identified through similarity searching or pharmacophore modeling.

-

Target Prediction Servers: Utilize web-based tools and servers (e.g., SwissTargetPrediction, SuperPred) that employ machine learning algorithms and ligand-based approaches to predict potential protein targets for a given small molecule.

-

Data Analysis and Prioritization: Analyze the results from the different computational approaches to identify a prioritized list of potential off-targets for experimental validation.

In Vitro Safety Pharmacology and Cytotoxicity Assays

Initial experimental evaluation should include a panel of standard in vitro safety pharmacology and cytotoxicity assays to assess the general toxicity of ABA-DMNB, its photolysis products, and the individual byproducts.

Data Presentation: In Vitro Safety and Cytotoxicity Profile

| Assay Type | ABA-DMNB (Pre-uncaging) | ABA-DMNB (Post-uncaging) | 2-trans-ABA | 4,5-dimethoxy-2-nitrosobenzaldehyde |

| Cytotoxicity (IC50) | ||||

| - HEK293 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| - HepG2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Genotoxicity | ||||

| - Ames Test | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| - Micronucleus Assay | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| hERG Inhibition (IC50) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

Experimental Protocol: General Cytotoxicity Assay (MTT/XTT Assay)

-

Cell Culture: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (ABA-DMNB pre- and post-uncaging, 2-trans-ABA, 4,5-dimethoxy-2-nitrosobenzaldehyde) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Uncaging (for post-uncaging condition): For the post-uncaging samples, irradiate the cells with 365 nm light for a predetermined duration to ensure complete uncaging of ABA-DMNB.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692).

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Kinase Profiling

Protein kinases are a large family of enzymes that are common off-targets for small molecules. Kinase profiling assays are essential for identifying unintended interactions with the kinome.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM (2-trans-ABA) | % Inhibition at 1 µM (4,5-dimethoxy-2-nitrosobenzaldehyde) |

| ABL1 | Data to be generated | Data to be generated |

| SRC | Data to be generated | Data to be generated |

| LCK | Data to be generated | Data to be generated |

| ... (and so on for a broad panel of kinases) |

Experimental Protocol: KINOMEscan™ (DiscoverX-like) Assay

-

Compound Preparation: Prepare stock solutions of the test compounds (2-trans-ABA and 4,5-dimethoxy-2-nitrosobenzaldehyde) in DMSO.

-

Assay Principle: This is a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

-

Assay Execution:

-

A broad panel of recombinant human kinases is used.

-

The test compounds are screened at a fixed concentration (e.g., 1 or 10 µM).

-

The amount of kinase bound to the solid support is quantified for each kinase in the presence of the test compound.

-

-

Data Analysis: The results are typically expressed as the percentage of inhibition relative to a DMSO control. A high percentage of inhibition indicates a potential off-target interaction. Hits are often defined as kinases showing inhibition above a certain threshold (e.g., >65% or >90%).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein can alter its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture cells to a high density. Treat the cells with the test compound (e.g., 2-trans-ABA or 4,5-dimethoxy-2-nitrosobenzaldehyde) or a vehicle control for a specific duration.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the soluble fraction can be quantified by various methods, such as Western blotting, ELISA, or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein, confirming target engagement.

Proteomic Profiling

Proteomic approaches provide an unbiased, global view of the cellular proteins that interact with a compound. This is particularly useful for identifying novel and unexpected off-targets.

Experimental Protocol: Quantitative Proteomic Profiling (e.g., using TMT or SILAC)

-

Cell Culture and Treatment: Grow cells in either normal or stable isotope-labeled media (for SILAC). Treat the cells with the test compound (e.g., 2-trans-ABA or 4,5-dimethoxy-2-nitrosobenzaldehyde) or a vehicle control.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

Isobaric Labeling (for TMT): Label the peptides from the different treatment conditions with tandem mass tags (TMT).

-

Sample Combination and Fractionation: Combine the labeled peptide samples and fractionate them using liquid chromatography.

-

LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a significant change in abundance upon compound treatment are potential off-targets or are part of a pathway affected by an off-target interaction.

Proposed Experimental Workflow for Off-Target Assessment

A logical and stepwise approach is crucial for an efficient and comprehensive assessment of the off-target effects of ABA-DMNB. The following workflow integrates the methodologies described above.

Figure 2: Proposed experimental workflow for assessing the off-target effects of ABA-DMNB.

Conclusion

References

- 1. Abscisic Acid (ABA) Transport, Sensitivity and Receptor Engineering in Arabidopsis [escholarship.org]

- 2. ABA Signaling Pathway - Proteopedia, life in 3D [proteopedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of Two Protein Kinases Required for Abscisic Acid Regulation of Seed Germination, Root Growth, and Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated transcriptomic and proteomic analysis of exogenous abscisic acid regulation on tuberous root development in Pseudostellaria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ABA-DMNB for Studying Abscisic Acid Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Spatiotemporal Control of a Key Phytohormone

Abscisic acid (ABA) is a critical plant hormone that orchestrates a wide array of developmental processes and responses to environmental stressors like drought and high salinity.[1][2][3] Key to these responses is the regulation of stomatal aperture, which balances CO2 uptake with water loss through transpiration.[4][5][6] Understanding the intricate signaling pathways governed by ABA is paramount for developing strategies to enhance crop resilience and water use efficiency.

Traditional methods of studying these pathways often involve the exogenous application of ABA, which floods the entire system and obscures the highly localized and rapid signaling events that occur within specific cells or subcellular regions. To overcome this limitation, researchers employ "caged" compounds. ABA-DMNB is a photolabile, biologically inert precursor of abscisic acid.[7] By attaching a 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group to the ABA molecule, the hormone is rendered inactive.[7] Precise application of UV light cleaves this caging group, releasing active ABA with high spatial and temporal resolution.[7][8] This technique allows investigators to trigger and observe ABA signaling in a controlled, dose-dependent manner, providing unparalleled insight into the dynamics of the pathway.[7]

Mechanism of ABA-DMNB Action

The utility of ABA-DMNB lies in its photochemical properties. The DMNB group is designed to be stable in biological systems in the dark but undergoes efficient photolysis upon irradiation with UV light, typically in the 350-365 nm range.[9] This light-triggered cleavage is a rapid process, often occurring within milliseconds, releasing free, active ABA and the DMNB byproduct, which is designed to be biologically inert.[7][10]

The bulky DMNB group sterically hinders the ABA molecule from binding to its receptors (PYR/PYL/RCAR), thus preventing the initiation of the signaling cascade.[7] Only after photo-release can the liberated ABA fit into the receptor's binding pocket to trigger downstream events.[7]

Caption: Photochemical release of active ABA from its caged form, ABA-DMNB.

The Core ABA Signaling Pathway